Cas no 90564-23-1 (5-ethyl-2-hydroxy-3-nitrobenzaldehyde)
5-ethyl-2-hydroxy-3-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-ethyl-2-hydroxy-3-nitrobenzaldehyde
- Benzaldehyde, 5-ethyl-2-hydroxy-3-nitro-
- 5-ETHYL-2-HYDROXY-3-NITRO-BENZALDEHYDE
- DTXSID50428275
- AKOS004119046
- 90564-23-1
-
- MDL: MFCD06739517
- Inchi: 1S/C9H9NO4/c1-2-6-3-7(5-11)9(12)8(4-6)10(13)14/h3-5,12H,2H2,1H3
- InChI Key: YQXWEYNZOOZURE-UHFFFAOYSA-N
- SMILES: OC1C(C=O)=CC(=CC=1[N+](=O)[O-])CC
Computed Properties
- Exact Mass: 195.05315777Da
- Monoisotopic Mass: 195.05315777Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- Density: 1.353
- Boiling Point: 279°C at 760 mmHg
- Flash Point: 119.1°C
- Refractive Index: 1.625
- PSA: 83.12000
- LogP: 2.19850
5-ethyl-2-hydroxy-3-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025121-250mg |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 025121-2g |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 2g |
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| Fluorochem | 025121-1g |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 1g |
£372.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771879-250mg |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 98% | 250mg |
¥4928.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771879-1g |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 98% | 1g |
¥13367.00 | 2024-04-26 | |
| 1PlusChem | 1P00GTZA-1g |
5-ETHYL-2-HYDROXY-3-NITRO-BENZALDEHYDE |
90564-23-1 | 1g |
$795.00 | 2025-02-27 | ||
| A2B Chem LLC | AH84550-1g |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 1g |
$669.00 | 2024-05-20 |
5-ethyl-2-hydroxy-3-nitrobenzaldehyde Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 5-ethyl-2-hydroxy-3-nitrobenzaldehyde
Chemical Profile of 5-ethyl-2-hydroxy-3-nitrobenzaldehyde (CAS No. 90564-23-1)
5-ethyl-2-hydroxy-3-nitrobenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 90564-23-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This aromatic aldehyde features a nitro and hydroxyl substituent on a benzene ring, with an ethyl group at the 5-position, making it a versatile intermediate for various chemical transformations and applications. The unique structural motifs present in this compound contribute to its reactivity and potential utility in the synthesis of biologically active molecules.
The chemical structure of 5-ethyl-2-hydroxy-3-nitrobenzaldehyde consists of a benzene core substituted with an ethyl group at the 5-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position. This arrangement imparts distinct electronic properties to the molecule, influencing its interactions with other chemical entities. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups creates a region of moderate reactivity, making it suitable for participation in condensation reactions, oxidation-reduction processes, and functional group interconversions.
In recent years, 5-ethyl-2-hydroxy-3-nitrobenzaldehyde has been explored as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its nitro and aldehyde functionalities provide multiple sites for chemical modification, enabling the construction of complex molecular architectures. For instance, the aldehyde group can undergo condensation reactions with amino acids or heterocyclic compounds to form Schiff bases or peptidomimetics, which have shown promise in drug discovery efforts targeting neurological disorders and infectious diseases.
Moreover, the nitro group in 5-ethyl-2-hydroxy-3-nitrobenzaldehyde can be reduced to an amine, introducing additional reactivity for further derivatization. This transformation has been utilized in the synthesis of nitrogen-containing heterocycles, which are prevalent in many therapeutic agents. Recent studies have highlighted its role in developing novel antimicrobial agents, where modifications around the benzene ring can enhance binding affinity to bacterial enzymes or viral proteases.
The hydroxyl group at the 2-position adds another layer of functionality to 5-ethyl-2-hydroxy-3-nitrobenzaldehyde, allowing for etherification or esterification reactions. These modifications are particularly valuable in creating prodrugs or lipophilic derivatives that improve bioavailability and metabolic stability. Researchers have leveraged these properties to design molecules with enhanced pharmacokinetic profiles, addressing challenges such as poor solubility or rapid clearance in vivo.
From a synthetic chemistry perspective, 5-ethyl-2-hydroxy-3-nitrobenzaldehyde serves as a building block for constructing more elaborate scaffolds through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable the introduction of aryl or heteroaryl groups at specific positions along the benzene ring, expanding the structural diversity of potential drug candidates. The ability to selectively functionalize different regions of the molecule makes it an invaluable asset in medicinal chemistry libraries.
Recent advancements in computational chemistry have further enhanced the utility of 5-ethyl-2-hydroxy-3-nitrobenzaldehyde by allowing researchers to predict its reactivity and interactions with biological targets with greater precision. Molecular modeling studies have identified optimal conditions for its use in fragment-based drug design, where small molecular fragments are screened for binding affinity before being elaborated into full-length candidates. This approach has accelerated the discovery process by reducing reliance on high-throughput screening alone.
In conclusion, 5-ethyl-2-hydroxy-3-nitrobenzaldehyde (CAS No. 90564-23-1) represents a versatile and multifunctional compound with significant applications in pharmaceutical research and development. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As synthetic methodologies and computational tools continue to evolve, the role of such intermediates is expected to expand further, driving innovation in drug discovery and development pipelines.
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